![molecular formula C16H13ClN2O2 B1370959 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole CAS No. 936497-78-8](/img/structure/B1370959.png)
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole
説明
“3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .科学的研究の応用
Synthesis of Novel Macrocycles
A study by Özer and Dürüst (2022) demonstrated the successful synthesis of novel macrocyclic compounds incorporating the 1,2,4-oxadiazole group. This research highlights the potential of using 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole as a building block in creating complex macrocyclic structures with potential applications in various fields, including material science and pharmaceuticals (Özer & Dürüst, 2022).
Antifungal Activity
Nimbalkar et al. (2016) synthesized a series of compounds utilizing 1,3,4-oxadiazole derivatives, showing promising antifungal activity against several fungal pathogens. This indicates the potential use of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in developing antifungal agents (Nimbalkar et al., 2016).
Novel Condensing Agent for Polymer Synthesis
Saegusa, Watanabe, and Nakamura (1989) explored the use of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a novel condensing agent for synthesizing polymers. This study implies that derivatives of 1,2,4-oxadiazole like 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole could be valuable in polymer chemistry (Saegusa, Watanabe, & Nakamura, 1989).
Anticonvulsant Agents
Zarghi et al. (2008) designed and synthesized a series of 1,3,4-oxadiazole derivatives as anticonvulsant agents. The study indicates the therapeutic potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in the treatment of convulsive disorders (Zarghi et al., 2008).
Amidine Precursor and Protecting Group
Bolton et al. (1995) identified 5-benzyloxy-1,2,4-oxadiazoles as useful precursors and protecting groups for amidine moieties. This research suggests the utility of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in synthetic chemistry, particularly in the formation and protection of amidine structures (Bolton et al., 1995).
Antimalarial Agents
Research by Hutt, Elslager, and Werbel (1970) on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles revealed significant antimalarial activity in mice. This indicates the potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole derivatives in developing new antimalarial drugs (Hutt, Elslager, & Werbel, 1970).
Benzodiazepine Receptor Agonists
Faizi et al. (2012) synthesized new derivatives of 1,3,4-oxadiazole as benzodiazepine receptor agonists. Their findings suggest the possibility of using 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in developing compounds with psychoactive properties (Faizi et al., 2012).
Antibacterial Activity
Rai et al. (2010) conducted a study on novel 1,2,4-oxadiazole derivatives showing significant antibacterial activity. This highlights the potential of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole in the development of new antibacterial agents (Rai et al., 2010).
将来の方向性
The future directions in the research of 1,2,4-oxadiazoles include the design of new chemical entities with potential anti-infective activity . The development of novel 1,2,4-oxadiazole-based drugs involves structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
作用機序
Target of Action
It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may target a variety of pathogens.
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties , which could play a role in their interaction with biological targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of pathogens.
Result of Action
The anti-infective activities of 1,2,4-oxadiazoles suggest that the compound may exert its effects by inhibiting the growth or replication of pathogens.
特性
IUPAC Name |
5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZOMXBWWIIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182393 | |
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole | |
CAS RN |
936497-78-8 | |
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936497-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




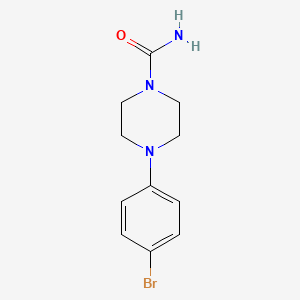

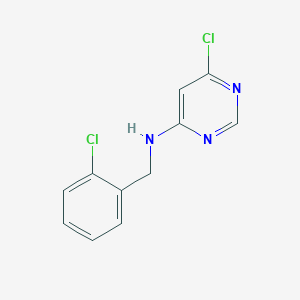
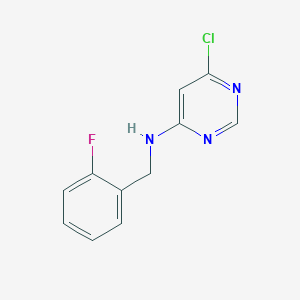
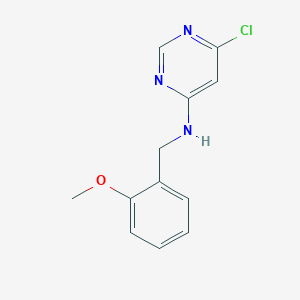
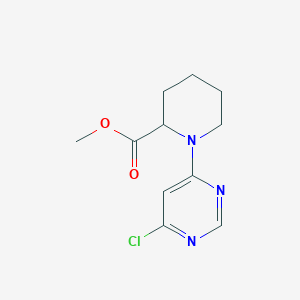

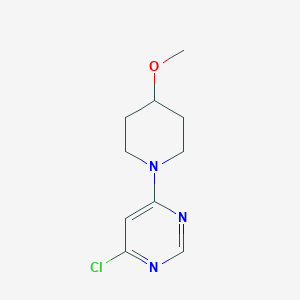

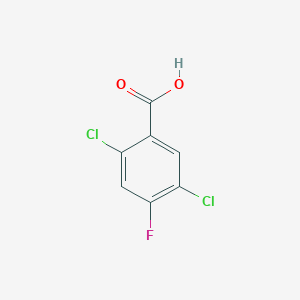
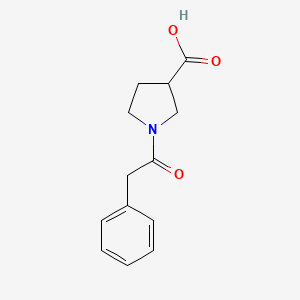
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)